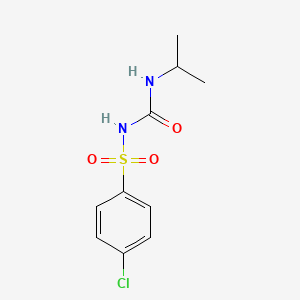
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea is an organic compound that belongs to the class of sulfonylureas It is characterized by the presence of a sulfonyl group attached to a urea moiety, with a 4-chlorophenyl group and a propan-2-yl group as substituents
准备方法
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of urea. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylureas.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea involves its interaction with specific molecular targets. In the context of its potential use as an antidiabetic agent, it is believed to act by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
相似化合物的比较
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea can be compared with other sulfonylureas such as:
- Tolbutamide
- Glibenclamide
- Glipizide
While these compounds share a common sulfonylurea structure, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can influence its efficacy, potency, and side effect profile in therapeutic applications.
属性
CAS 编号 |
2281-78-9 |
|---|---|
分子式 |
C10H13ClN2O3S |
分子量 |
276.74 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) |
InChI 键 |
PDOVTZKFRPAFHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

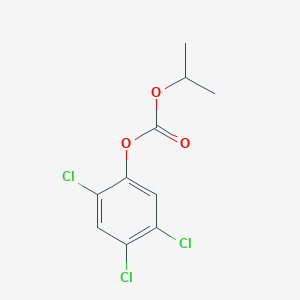
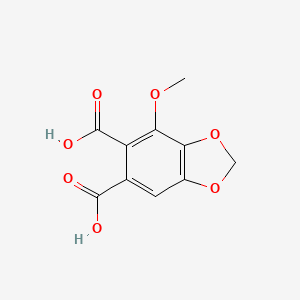
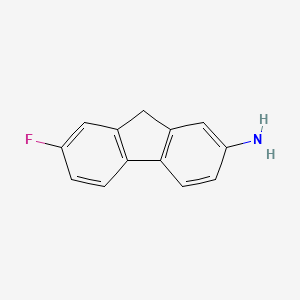
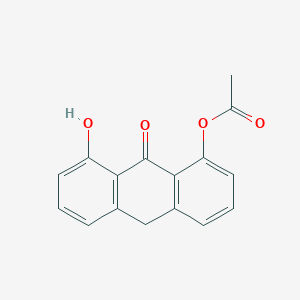
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

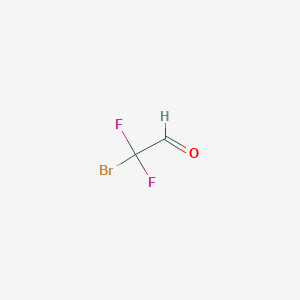
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
